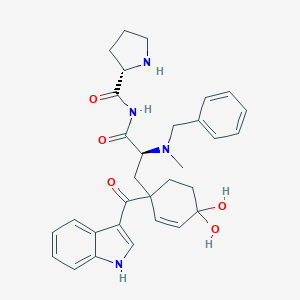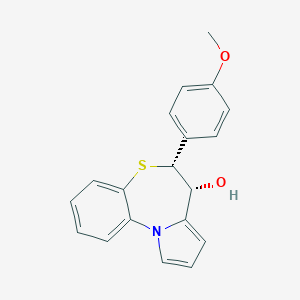
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine, also known as TSGP, is a synthetic peptide that has been widely used in scientific research. This peptide is known for its ability to inhibit the activity of the protease thrombin, which plays a critical role in blood coagulation. In
Mécanisme D'action
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine inhibits the activity of thrombin by binding to its active site and preventing it from cleaving its substrates. This inhibition occurs through the formation of a stable complex between N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine and thrombin, which prevents the protease from accessing its substrates.
Biochemical and Physiological Effects
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine has a number of biochemical and physiological effects, including the inhibition of thrombin activity, the prevention of platelet aggregation, and the inhibition of fibrinogen cleavage. These effects make N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine a valuable tool for studying the role of thrombin in blood coagulation and other biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine is its ability to selectively inhibit the activity of thrombin without affecting other proteases. This specificity makes N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine a valuable tool for studying the role of thrombin in biological processes. However, N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine has a number of limitations, including its high cost and limited availability.
Orientations Futures
There are a number of future directions for research on N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine. One area of interest is the development of new synthetic peptides that can selectively inhibit other proteases involved in blood coagulation. Another area of interest is the development of new methods for synthesizing N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine that are more cost-effective and scalable. Additionally, future research could focus on the use of N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine in the development of new therapies for thrombotic disorders and other diseases.
Méthodes De Synthèse
The synthesis of N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine involves the chemical modification of the amino acid sequence of the peptide. This modification is achieved through the addition of a tosyl group to the amino terminus of the peptide, followed by the addition of a guanidino group to the side chain of the phenylalanine residue. The piperidine ring is then introduced to the C-terminus of the peptide through a peptide bond formation reaction.
Applications De Recherche Scientifique
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine has been widely used in scientific research as a tool for studying the activity of thrombin. Thrombin is a protease that plays a critical role in blood coagulation, and its activity is regulated by a number of factors, including N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine. N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine has been used to study the effects of thrombin on platelet aggregation, fibrinogen cleavage, and other biological processes.
Propriétés
Numéro CAS |
137623-46-2 |
|---|---|
Nom du produit |
N(alpha)-(4-Toluenesulfonyl)-4-guanidinophenylalanylpiperidine |
Formule moléculaire |
C22H29N5O3S |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
2-[4-[2-[(4-methylphenyl)sulfonylamino]-3-oxo-3-piperidin-1-ylpropyl]phenyl]guanidine |
InChI |
InChI=1S/C22H29N5O3S/c1-16-5-11-19(12-6-16)31(29,30)26-20(21(28)27-13-3-2-4-14-27)15-17-7-9-18(10-8-17)25-22(23)24/h5-12,20,26H,2-4,13-15H2,1H3,(H4,23,24,25) |
Clé InChI |
NITXQGQPZACTDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)N3CCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)N=C(N)N)C(=O)N3CCCCC3 |
Synonymes |
4-TGPAP N(alpha)-(4-toluenesulfonyl)-4-guanidinophenylalanylpiperidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)







![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)

![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)